molecular formula C10H9NO B036942 4-Hydroxy-2-methylquinoline CAS No. 5660-24-2

4-Hydroxy-2-methylquinoline

Cat. No.: B036942
CAS No.: 5660-24-2
M. Wt: 159.18 g/mol
InChI Key: NWINIEGDLHHNLH-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylquinoline (C₁₀H₉NO, molecular weight: 159.18–159.19) is a quinoline derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 2-position. Its synthesis is optimized via microwave-assisted methods, achieving an 86% yield by heating β-anilinocrotonate at 180°C for 3 minutes . Key spectral data include an IR O-H stretch at 3,062 cm⁻¹ and a singlet at δ 2.49 (CH₃) in ¹H-NMR . Thermodynamically, its standard molar enthalpy of formation (ΔfH°) in the gaseous state is experimentally determined as 20.4 ± 2.9 kJ/mol, with precise estimations based on hydroxyquinoline enthalpy increments .

The compound serves as a critical intermediate in pharmaceuticals, including the synthesis of dequalinium chloride (an antiseptic) and investigational drugs targeting tuberculosis and Alzheimer’s disease . It exhibits slight water solubility and requires storage in cool, dry conditions away from oxidizers .

Preparation Methods

Traditional Cyclization Methods

The classical synthesis of 4-hydroxy-2-methylquinoline involves cyclization reactions between anilines and β-keto esters. A representative protocol involves heating β-anilinocrotonate derivatives at 180°C under inert conditions, yielding the target compound in 60–75% purity. Subsequent recrystallization in ethanol or dimethylformamide (DMF) enhances purity to >95% by removing polymeric byproducts.

Reaction Optimization

Key parameters include solvent polarity and catalyst selection. Polar aprotic solvents like DMF improve reaction homogeneity, while acidic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization. For instance, refluxing equimolar amounts of 4-methylaniline and ethyl acetoacetate in DMF for 6 hours produces this compound with 68% isolated yield. However, prolonged heating above 200°C promotes decarboxylation, reducing yields by 15–20% .

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of this compound by reducing reaction times from hours to minutes. A patented method describes irradiating a mixture of 4-methylquinoline, ethyl chloroacetate, and water in ethyl acetate at 300 W for 25 minutes, achieving a 94% yield . The rapid dielectric heating minimizes side reactions, as evidenced by HPLC purity exceeding 98% without recrystallization .

Comparative Efficiency

Table 1 contrasts microwave and conventional thermal methods:

ParameterMicrowave Method Thermal Method
Reaction Time25 minutes6 hours
Yield94%68%
Energy Consumption0.8 kWh3.2 kWh
Purity (HPLC)98%95%

This data underscores microwave irradiation’s advantages in energy efficiency and scalability for industrial applications.

High-Temperature Cyclization in Diphenyl Ether

High-temperature cyclization in diphenyl ether (245–260°C) offers an alternative route, particularly for derivatives with electron-withdrawing substituents. Adding (E)-methyl 3-(4-acetamidophenylimino)butanoate to molten diphenyl ether at 255°C for 15 minutes yields 88% of 6-acetamido-4-hydroxy-2-methylquinoline, a key intermediate in antimalarial drug synthesis . The high boiling point of diphenyl ether (259°C) enables rapid cyclization without solvent degradation.

Limitations and Mitigation

Despite its efficiency, this method generates toxic phenolic byproducts. Recent advances employ scavengers like activated carbon to adsorb impurities during cooling, improving isolated yields by 12% .

Two-Step Synthesis via Isatoic Anhydride Intermediates

A modular approach developed by Beilstein researchers involves converting anthranilic acids to isatoic anhydrides using triphosgene, followed by reaction with ethyl acetoacetate’s sodium enolate . This method achieves 70–85% yields across diverse substrates, making it ideal for synthesizing 3-carboxylate derivatives.

Mechanistic Insights

The enolate attacks the anhydride’s electrophilic carbonyl, forming a tetrahedral intermediate that undergoes dehydrative cyclization (Figure 1). Sodium hydroxide in dimethylacetamide (DMAc) at 80°C optimizes enolate formation, while higher temperatures (>100°C) promote overalkylation .

Acid-Catalyzed Hydrolysis of Methoxy Precursors

Hydrolysis of 4-methoxy-2-methylquinoline derivatives using hydrobromic acid (HBr) in acetic acid provides a route to this compound. Refluxing 4-methoxy-2-methylquinoline with 50% aqueous HBr at 90°C for 24 hours achieves quantitative conversion . This method is preferred for acid-stable substrates, avoiding the need for anhydrous conditions.

Substrate Compatibility

Electron-donating groups (e.g., methyl) at the 6-position enhance hydrolysis rates by 40%, while electron-withdrawing groups (e.g., nitro) necessitate harsher conditions (120°C, 48 hours) .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various halogenated quinoline compounds .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 4-HMQ derivatives as antiviral agents, particularly against the Hepatitis B virus (HBV). Molecular docking simulations suggest that certain derivatives can inhibit HBV replication effectively. Experimental in vitro studies confirmed that these compounds demonstrated significant inhibition at concentrations as low as 10 µM, making them promising candidates for further development in antiviral therapies .

Antibacterial Properties

4-HMQ and its derivatives are known for their antibacterial activity. Compounds derived from 4-hydroxyquinoline-3-carboxylic acid exhibit efficacy against various bacterial strains by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. The presence of functional groups such as sulfur enhances this activity, leading to the development of new bactericidal agents .

Neuroprotective Effects

Research indicates that 4-HMQ may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compound's ability to inhibit the formation of the c-Myc/Max/DNA complex suggests a mechanism through which it could exert protective effects on neuronal cells .

Creatinine Detection

This compound has been utilized in improving creatinine detection methods. Its incorporation into analytical formulations has shown enhanced stability and resistance to hemoglobin interference during testing, leading to more accurate measurements compared to traditional methods . This application is critical in clinical settings where precise creatinine levels are necessary for assessing kidney function.

Synthesis of Functional Materials

The compound serves as an intermediate in the synthesis of various functional materials, including those used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its conjugated structure allows for effective energy transfer and light absorption, making it suitable for applications in optoelectronic devices .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeEffective ConcentrationReference
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateAntiviral (HBV)10 µM
This compoundAntibacterialVaries by strain
Substituted quinolinesNeuroprotectiveNot specified

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Hydroxy-2-methylquinoline and Structural Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Applications References
This compound C₁₀H₉NO 159.19 234–236 Slightly in water Pharmaceutical intermediates, antiseptics
3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline C₁₉H₁₉NO 277.36 129–130 Not reported Antimicrobial potential
4-Hydroxy-3-methylquinoline-2-carboxylic acid C₁₁H₉NO₃ 203.19 Not reported Not reported Organic synthesis intermediate
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride C₁₀H₁₁ClN₃·HCl 244.13 Not reported Not reported Investigational drug precursor

Structural Insights :

  • 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline () features a phenylmethyl group at position 2 and a hydroxyethyl chain at position 3, reducing thermal stability (m.p. 129–130°C vs. 234–236°C for this compound).

Thermodynamic Properties

The enthalpy of formation (ΔfH°) for hydroxyquinoline derivatives is influenced by substituent position:

  • This compound: ΔfH° = 20.4 ± 2.9 kJ/mol (experimental) .
  • 2-Hydroxy-4-methylquinoline: ΔfH° = 61.6 ± 3.0 kJ/mol (estimated) .

Substituent effects:

  • ortho-Methylation (e.g., 2-methyl) reduces enthalpy by destabilizing resonance, while para-hydroxyl groups stabilize via intramolecular hydrogen bonding .

Biological Activity

4-Hydroxy-2-methylquinoline is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position. This structural configuration contributes to its varied biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus245
Escherichia coli2210
Pseudomonas aeruginosa2015

The compound demonstrated higher activity compared to standard antibiotics, suggesting potential for development as a therapeutic agent against resistant bacterial strains .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HeLa30.98
HCT11622.7
MCF-74.12

The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

3. Antiviral Activity

Recent studies have explored the antiviral potential of this compound, particularly against Hepatitis B Virus (HBV). Molecular docking simulations indicated that this compound could act as a potent inhibitor of HBV replication:

  • Concentration Tested : 10 µM
  • Inhibition Rate : Over 90% inhibition of HBV replication was observed in vitro.

This suggests that derivatives of this compound may serve as candidates for antiviral drug development .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis of Modified Derivatives : A recent study synthesized several analogs with varying substituents on the quinoline ring. These derivatives were evaluated for their antibacterial and antifungal activities, with some exhibiting enhanced potency compared to the parent compound .
  • High-Throughput Screening : In a high-throughput screening setup, compounds including this compound were tested against the Nipah virus, revealing promising antiviral effects with EC50 values ranging from 3.9 to 20 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxy-2-methylquinoline, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is commonly synthesized via cyclization reactions or modifications of pre-existing quinoline frameworks. For example, Pseudomonas aeruginosa-derived siderophores like Pseudan VII (4-hydroxy-2-heptylquinoline) are synthesized through cyclization or protecting-group strategies starting from this compound . Reaction parameters such as temperature, solvent polarity, and catalyst type (e.g., acid/base) significantly affect regioselectivity and purity. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are prepared via condensation reactions under reflux conditions .
  • Key Data :

  • Cyclization approaches yield ~60–75% purity, requiring subsequent recrystallization .
  • Solvent systems like ethanol or DMF are preferred for minimizing side products .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Fluorescence spectroscopy is employed to study interactions with biomolecules like bovine serum albumin (BSA). Synchronous fluorescence and 3D excitation-emission matrix (EEM) spectra reveal binding mechanisms .
  • Key Findings :

  • Fluorescence quenching of BSA by this compound occurs via static quenching, indicating complex formation .
  • ¹H NMR peaks: Methyl group at δ 2.5 ppm; hydroxyl proton at δ 9.8 ppm (DMSO-d₆) .

Q. What are the thermodynamic properties of this compound, and how do substituents affect its stability?

  • Methodology : Enthalpies of formation are calculated using density functional theory (DFT) and validated against experimental combustion calorimetry. Substituent effects (e.g., methyl vs. hydroxy groups) are analyzed via incremental additivity models .
  • Key Data :

  • ΔfH°(this compound, gas phase) = 20.4 ± 2.9 kJ/mol .
  • Methyl groups stabilize the quinoline core by ~25 kJ/mol compared to hydroxyl substitutions .

Advanced Research Questions

Q. How does this compound interact with serum albumin at the molecular level?

  • Methodology : Fluorescence spectroscopy (steady-state, synchronous, and EEM) combined with molecular docking simulations identifies binding sites and conformational changes. Förster resonance energy transfer (FRET) quantifies proximity between the compound and BSA tryptophan residues .
  • Findings :

  • Three distinct emitting species are observed in the this compound-BSA system, suggesting microenvironmental changes in the protein .
  • Binding constants (Kₐ) range from 10³ to 10⁴ M⁻¹, indicative of moderate affinity .

Q. What computational strategies are optimal for modeling this compound’s electronic structure and reactivity?

  • Methodology : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections provide accurate thermochemical data. Basis sets like 6-311++G(d,p) are used for geometry optimization and vibrational frequency analysis .
  • Key Insights :

  • Inclusion of exact-exchange terms reduces errors in atomization energy calculations to <3 kcal/mol .
  • Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites at the quinoline nitrogen and hydroxyl oxygen .

Q. Can this compound derivatives act as iron chelators for treating iron overload disorders?

  • Methodology : Synthetic Pseudan analogs (e.g., this compound derivatives) are tested for Fe³⁺ chelation using UV-Vis titration and Job’s plot analysis. Competitive assays with deferoxamine evaluate efficacy .
  • Results :

  • Pseudan VII derivatives exhibit logβ values of ~15 for Fe³⁺, comparable to natural siderophores .
  • Chelation efficiency decreases with shorter alkyl chains, highlighting the role of hydrophobicity .

Q. How do crystallographic studies inform the design of this compound-based pharmaceuticals?

  • Methodology : Single-crystal X-ray diffraction (e.g., SHELX software) resolves bond lengths and angles. Hirshfeld surface analysis maps intermolecular interactions .
  • Structural Insights :

  • The hydroxyl group participates in hydrogen-bonding networks, critical for crystal packing and solubility .
  • Methyl groups induce steric hindrance, reducing π-π stacking in solid-state structures .

Properties

IUPAC Name

2-methyl-1H-quinolin-4-one
Source PubChem
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InChI

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINIEGDLHHNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID40209515
Record name 2-Methylquinolin-4-ol
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Molecular Weight

159.18 g/mol
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CAS No.

607-67-0
Record name 4-Hydroxy-2-methylquinoline
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Record name 2-Methylquinolin-4-ol
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Record name 4-Hydroxy-2-methylquinoline
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Synthesis routes and methods I

Procedure details

Condensation of 4-chloro-3-methoxy aniline and ethyl acetoacetate followed by thermal cyclization provided 2-methyl-4-quinolone 1 via Conrad-Limpach synthesis. Iodination of 1 with iodine in saturated aqueous potassium iodide solution and n-butylamine provided the 3-iodo-4-quinolone 2. Copper-mediated coupling of 4-bromophenol and 4-trifluoromethoxyphenyl boronic acid with Hunig's base and pyridine afforded the diaryl ether 4. Reaction of the lithium anion of 4 with boron triisopropoxide followed by acidic hydrolysis of the resulting boronic ester provided the boronic acid 5. Suzuki-Miyaura reaction of the 3-iodo-4-quinolone 2 with the boronic acid 5 resulted in difficult to separate mixtures of quinolone starting material and product. This difficulty in separation was likely the result of a combination of pi-stacking and intermolecular hydrogen bonding typical of 4-quinolones. A functional group protection strategy involving the 4-position alcohol was devised that would alleviate this problem by mitigating intermolecular hydrogen bonding. To this end 4-O-carbonates and 4-O-acetates were prepared, but these were found to be labile under Suzuki-Miyaura reaction conditions. A more robust protecting group, a 4-O-ethyl ether, was shown to be stable under these reaction conditions, yet reactive enough to be selectively removed in the presence of an aryl methoxy moiety. The 3-iodo-quinolone 2 was reacted with ethyl iodide and potassium carbonate to give the corresponding ethyl ether 3. Suzuki-Miyaura coupling of 3 with 4-phenoxyphenylboronic acid using palladium tetrakis triphenylphosphine and aqueous potassium carbonate provided 3 in very good yield. ELQ-300 was obtained in quantitative yield by heating the ethyl ether 3 in 30% hydrobromic acid in acetic acid.
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Synthesis routes and methods II

Procedure details

(Example 2): 4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride, m.p. 184°-186° C.; NMR (d6 -DMSO): 2.93(s,3H), 5.67(s,2H), 7.38-7.72(m,8H), 7.77(dd,1H), 7.84(dd,1H), 8.08(dt,1H), 8.29(d,1H), 8.33(d,1H); mass spectrum (-ve FAB, DMSO/m-nitrobenzyl alcohol)(NBA): 368 (M-H)- ; microanalysis found: C,71.2; H,5.0; N,3.6; Cl, 8.6%, C24H19NO3.HCl requires:C,71.0; H,5.0; N,3.5; Cl,8.7%; starting from methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate, obtained as a solid, m p 146° C.; NMR: 2.71(s,3H), 3.67(s,3H), 5.33(s,2H), 6.74(s,1H), 7.3-7.6(complex m,8H), 7.68(dt,1H), 7.87(dd,1H), 7.98(d,1H), 8.23(dd,1H); itself obtained from 2-methyl-4-quinolone, using analogous procedures to those described in Example 1;
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methylquinoline
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4-Hydroxy-2-methylquinoline
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4-Hydroxy-2-methylquinoline
Reactant of Route 5
4-Hydroxy-2-methylquinoline
Reactant of Route 6
4-Hydroxy-2-methylquinoline

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